N-pyridin-3-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-pyridin-3-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
N-pyridin-3-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-13-2-1-7-16-12-13)18-8-3-15(4-9-18)5-10-20-11-6-15/h1-2,7,12H,3-6,8-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSCLBFOBVUJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOCC2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-pyridin-3-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves several steps. One approach is based on the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Chemical Reactions Analysis
N-pyridin-3-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential antituberculosis activity. It acts as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for the design of new antituberculosis drugs . Additionally, spirocyclic compounds like N-pyridin-3-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide have shown diverse biological activities, including antibacterial and agonistic effects on the free fatty acid receptor FFA1 .
Mechanism of Action
The mechanism of action of N-pyridin-3-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar compounds to N-pyridin-3-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide include other spirocyclic derivatives such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 3,9-disubstituted-spiro[5.5]undecane derivatives . These compounds share the spirocyclic scaffold but differ in their substituents and specific biological activities. The unique structural features of this compound, particularly its pyridinyl and carboxamide groups, contribute to its distinct biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
